N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2,4-dimethoxybenzohydrazide with thiosemicarbazide under acidic conditions to form the thiadiazole ring. This intermediate is then reacted with benzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Benzoyl chloride in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the benzamide moiety.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide
- N-[5-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide
- N-(4-amino-2,5-diethoxyphenyl)benzamide
Uniqueness
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with potential biological activities .
Properties
Molecular Formula |
C17H15N3O3S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H15N3O3S/c1-22-12-8-9-13(14(10-12)23-2)16-19-20-17(24-16)18-15(21)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20,21) |
InChI Key |
SJXYVJPGFZQKGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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